Adenosine dialdehyde (2'-O-[(R)-formyl(adenin-9-yl)methyl]-(R)-glyceraldehyde) is a ribonucleoside 2',3'-dialdehyde derived from the periodate oxidation of adenosine [, ]. It is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHase, EC 3.3.1.1) [, , , , , , , , ] and is widely used in biochemical and cell biology research as a tool to study the physiological roles of S-adenosylmethionine (SAM)-dependent methylation [, , , , , , ].
Adenosine dialdehyde is derived from adenosine, a nucleoside composed of adenine and ribose. It falls under the category of dialdehydes, characterized by the presence of two aldehyde functional groups (-CHO) on the molecule. This compound is utilized in various biological assays, particularly in studies related to methylation processes in cells .
The synthesis of adenosine dialdehyde can be achieved through several methods, often involving oxidation reactions. One common approach involves the oxidation of adenosine using oxidizing agents such as sodium periodate or other suitable oxidants.
This method is advantageous due to its straightforwardness and the stability of the resulting adenosine dialdehyde, which allows for further functionalization and applications in synthetic chemistry .
The molecular structure of adenosine dialdehyde consists of a purine base (adenine) linked to a ribose sugar, with two aldehyde groups attached at the 2' and 3' positions of the ribose moiety.
The presence of these aldehyde groups allows adenosine dialdehyde to participate in various chemical reactions, particularly those involving nucleophiles such as amines .
Adenosine dialdehyde is involved in several chemical reactions due to its reactive aldehyde groups. Notable reactions include:
These reactions highlight the versatility of adenosine dialdehyde in both synthetic and biological chemistry contexts .
The mechanism by which adenosine dialdehyde exerts its effects involves its interaction with methyltransferases. By modifying substrates that accept methyl groups, it indirectly inhibits these enzymes:
Adenosine dialdehyde exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise conditions must be maintained .
Adenosine dialdehyde has diverse applications across scientific research:
These applications underscore the significance of adenosine dialdehyde in both fundamental research and practical therapeutic developments .
Adenosine dialdehyde (AdOx) functions as a potent purine nucleoside analogue inhibitor of S-adenosylhomocysteine hydrolase (SAHH/AHCY), a key enzyme in cellular methylation cycles. AdOx binds irreversibly to SAHH with high affinity (Ki = 3.3 nM), blocking its catalytic activity [4] [7]. SAHH normally hydrolyzes S-adenosylhomocysteine (AdoHcy/SAH) into adenosine and homocysteine, maintaining low cellular SAH levels. AdOx mimics the transition state of adenosine during hydrolysis, forming a covalent adduct with NAD+ in SAHH's active site. This inhibition disrupts the methionine cycle, leading to SAH accumulation and depletion of adenosine [7]. The structural similarity between AdOx and adenosine enables its specific targeting of SAHH's substrate-binding domain, as confirmed by kinetic studies showing competitive inhibition patterns [4].
SAH accumulation under AdOx treatment exerts potent feedback inhibition on SAM-dependent methyltransferases. SAH binds methyltransferases with higher affinity than the methyl donor S-adenosylmethionine (SAM), competitively blocking methyl group transfer [2] [3]. This reduces the cellular methylation potential (SAM:SAH ratio), quantified in HepG2 cells where AdOx treatment shifts the SAM:SAH ratio from 48:1 to 5:1 [7]. Consequently, >85% of protein arginine methylation is suppressed, as evidenced by decreased asymmetric dimethylarginine (ADMA) levels in oral cancer cells (SAS, OECM-1) [6]. Global methylation inhibition disrupts multiple cellular processes, including:
Table 1: Metabolic Consequences of SAHH Inhibition by AdOx
Parameter | Control Cells | AdOx-Treated Cells | Functional Impact |
---|---|---|---|
SAH concentration | Baseline | 8–10-fold increase | Methyltransferase inhibition |
SAM:SAH ratio | 48:1 | 5:1 | Reduced methylation potential |
ADMA levels | 100% | 15–30% reduction | Impaired PTM-dependent signaling |
Adenosine levels | Normal | Depleted | DNA damage, cell cycle arrest |
Data synthesized from [3] [6] [7]
AdOx indirectly inhibits PIMT, a repair enzyme that methylates abnormal L-isoaspartyl residues in damaged proteins. PIMT requires SAM as a methyl donor; thus, SAH accumulation under AdOx treatment suppresses its activity [2]. In neuronal PC12 cells, AdOx causes a 3.5-fold accumulation of isoaspartyl-containing proteins, compromising protein repair mechanisms [1]. This leads to:
AdOx-induced hypomethylation destabilizes proteins regulated by arginine methylation. Key mechanisms include:
Table 2: Methyltransferases and Functional Targets Affected by AdOx
Methyltransferase | Type | Key Substrates | Cellular Process Impacted |
---|---|---|---|
PRMT1 | I | Histones, RNA-binding proteins | Transcription, RNA processing |
PRMT3 | I | DAL-1/4.1B, ribosomal proteins | Apoptosis, translation |
PRMT5 | II | Histones, spliceosomal proteins | Epigenetics, mRNA splicing |
PIMT | - | L-isoaspartyl damaged proteins | Protein repair, stability |
Data compiled from [1] [2] [5]
AdOx's broad-spectrum effects arise from its ability to simultaneously target multiple methyltransferases. For example, in MCF-7 cells, it reduces PRMT1-mediated histone H4 methylation and PRMT5-mediated Sm protein methylation, disrupting spliceosome assembly [6]. This multi-target inhibition complicates attributing effects to single enzymes but highlights methylation's integrative role in cell regulation.
ConclusionAdenosine dialdehyde mechanistically disrupts methylation homeostasis through SAHH inhibition, inducing a hypomethylated state that impairs diverse cellular functions. While its lack of specificity limits precise target attribution [8], it remains a valuable tool for probing methylation-dependent processes in cancer, epigenetics, and proteostasis. Future studies should leverage AdOx to identify methylation-sensitive nodes in disease pathways while developing isoform-specific methyltransferase inhibitors.
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